molecular formula C9H5F3N2O2 B1296445 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 73221-19-9

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1296445
CAS No.: 73221-19-9
M. Wt: 230.14 g/mol
InChI Key: WJFKWYWCMPJWQD-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound characterized by the presence of an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at the 2-position and a carboxylic acid group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride to form the trifluoromethylated intermediate, which is then cyclized with a suitable carboxylating agent to yield the target compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification steps, such as recrystallization or chromatography, are crucial to obtain the compound in high purity suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the imidazole ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted imidazo[1,2-a]pyridine derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting infectious diseases and cancer.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. The presence of both the trifluoromethyl and carboxylic acid groups enhances its potential for diverse chemical modifications and biological activities, making it a valuable scaffold in drug discovery and development .

Properties

IUPAC Name

2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)7-6(8(15)16)14-4-2-1-3-5(14)13-7/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJFKWYWCMPJWQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00321606
Record name 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Molecular Weight

230.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73221-19-9
Record name 2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 378703
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Record name 73221-19-9
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Record name 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Record name 2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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